Voacangine

Descripción general

Descripción

Voacangine, known chemically as 12-methoxyibogamine-18-carboxylic acid methyl ester, is an alkaloid predominantly found in the root bark of the Voacanga africana tree. It is also present in other plants such as Tabernanthe iboga, Tabernaemontana africana, Trachelospermum jasminoides, Tabernaemontana divaricata, and Ervatamia yunnanensis . This compound is an iboga alkaloid and serves as a precursor for the semi-synthesis of ibogaine . It has demonstrated anti-addictive properties similar to ibogaine and potentiates the effects of barbiturates .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Voacangine can be extracted from the seeds of Voacanga africana using a method that involves ultrasonic extraction, acid water extraction, chloroform extraction, crystallization, and recrystallization . This method is advantageous due to its simplicity, short extraction time, and high extraction rate, resulting in high-purity this compound suitable for medicinal use .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources, followed by purification processes such as crystallization and recrystallization to achieve the desired purity . The use of solvents like acetone and chloroform is common in these processes .

Análisis De Reacciones Químicas

Voacamine and Voacamidine Cleavage

Voacamine and voacamidine, dimers present in Voacanga africana root bark, can be cleaved to produce voacangine .

Conventional Heating:

-

Voacamine (0.02 M) in a 3:2 mixture of aqueous HCl and methanol (3 M HCl final concentration) at reflux temperature for 6 hours yields 31% this compound .

-

Using 1 g of voacamine with the same protocol resulted in a 49% molar yield of this compound .

-

A 4:1 mixture of voacamidine:voacamine, under the same conditions for 1.5 hours, resulted in a 47% molar yield of this compound .

Microwave-Assisted Heating:

-

Irradiation at 100 W completes the reaction in 9 minutes at 100°C, yielding 30% this compound .

-

Lower temperatures (80°C) require longer reaction times, reducing the this compound yield to 23%. No reaction occurs at 60°C .

-

Higher concentrations of HCl lead to the decomposition of the starting material .

The following table summarizes the impact of different conditions on the yield of this compound :

| Entry | Conditions | Solvent | Temperature (°C) | Time (min) | This compound (%) |

|---|---|---|---|---|---|

| 1 | HCl 3 M | H2O | 100 | 9 | 30 |

| 2 | HCl 3 M | H2O | 80 | 30 | 23 |

| 3 | HCl 3 M | H2O | 60 | 60 | No reaction |

| 4 | HCl 6 M | H2O | 100 | 15 | Decomposition |

| 5 | HCl 3 M | H2O/MeOH (4:1) | 100 | 15 | 33 |

| 6 | HCl 3 M | H2O/MeOH (1:4) | 100 | 25 | No reaction |

| 7 | TFA 1.5 M | DMF | 100 | 15 | No reaction |

| 8 | HCl 3 M, NaN3 (2.0 equiv.) | H2O | 100 | 10 | 30 |

| 9 | HCl 3 M, PrSH (10 equiv.) | H2O | 100 | 10 | 38 |

The addition of cation scavengers like triisopropylsilane (TIS) and triisopropilsilanethiol (TIS-SH) in excess can increase reaction yields to approximately 40% and reduce reaction times .

| Entry | Acid | Solvent | Additive | Time (h) | This compound (%) |

|---|---|---|---|---|---|

| 1 | HCl 3 M | H2O | 5 | 30 | |

| 2 | TCA 3 M | H2O | 7 | No reaction | |

| 3 | TFA 3 M | H2O | 7 | No reaction | |

| 4 | HBr 3 M | H2O/acetic acid | 2 | decomposition | |

| 5 | HCl 3 M | dioxane | 7 | decomposition | |

| 6 | HCl 3 M | H2O | TIS (50 equiv) | 3 | 41 |

| 7 | HCl 3 M | H2O | TIS-SH (50 equiv) | 2 | 44 |

| 8 | HCl 3 M | H2O | TIS (3.0 equiv.) | 4 | 39 |

| 9 | HCl 3 M | H2O | TIS (3.0 equiv.) | 2 | 51 |

| 10 | HCl 3 M | H2O | TIS (3.0 equiv.) | 1 | 48 |

Conversion to Ibogaine

This compound can be converted to ibogaine through hydrolysis and decarboxylation . Reacting this compound with potassium hydroxide (10 eq) in a water/ethanol mixture (3:2) followed by refluxing with hydrochloric acid 5 N (37 eq) yields ibogaine with a 90% yield .

Oxidation

The carboxymethyl ester at the C16 position in this compound provides stability against oxidation compared to ibogaine. This compound is less prone to oxidation at the indole ring, but the ester group increases the reactivity of the isoquinuclidinic nitrogen, leading to C3-oxidized products through iminium formation .

Aplicaciones Científicas De Investigación

Ethnomedicinal Uses

Voacanga africana has a long history of use in traditional medicine across various African cultures. The seeds and other parts of the plant are utilized to treat a range of ailments, including:

- Worm Infestation : Voacangine has shown potential in treating parasitic infections.

- Amoebiasis : Research indicates that this compound exhibits potent anti-amoebic activity comparable to metronidazole, a standard treatment for amoebic infections .

- Pain and Inflammation : The compound is traditionally used for pain relief and managing inflammatory conditions.

- Mental Health Disorders : Its alkaloids are believed to be effective in treating depression and other psychotic disorders .

Anti-Angiogenic Properties

This compound has been identified as a novel anti-angiogenic agent, inhibiting the proliferation of human umbilical vein endothelial cells (HUVECs) at an IC50 of 18 μM without cytotoxic effects. It significantly suppresses in vitro angiogenesis, including vascular endothelial growth factor (VEGF)-induced tube formation . This property suggests its potential utility in cancer treatment by targeting tumor angiogenesis.

Anti-Amoebic Activity

In vitro studies have demonstrated that this compound can induce necrosis in Entamoeba histolytica trophozoites, with an IC50 value of approximately 3.0 µg/mL (8.1 µM). This makes it a promising candidate for developing new treatments for amoebiasis . However, further studies are needed to assess its efficacy in vivo.

Neuroprotective Effects

This compound exhibits central nervous system (CNS) activities, including neuroprotection and sedative effects. These properties may contribute to its traditional use in managing mental health disorders .

Safety and Toxicity

While this compound shows therapeutic promise, safety assessments indicate potential toxicity at high doses. Isolated alkaloids from Voacanga africana have demonstrated cardiac depressor activity and CNS depressant effects. The ethanolic leaf extract is considered relatively non-toxic with an LD50 of ≥ 5000 mg, suggesting a need for careful dosage regulation .

Case Study: Anti-Amoebic Efficacy

In a comparative study, this compound was administered alongside metronidazole to evaluate its anti-amoebic effects in hamsters. While this compound displayed significant amoebicidal activity in vitro, it did not prevent the development of liver abscesses in vivo when administered intraperitoneally . This highlights the importance of assessing bioavailability and effective delivery methods for therapeutic efficacy.

Clinical Observations

Anecdotal reports suggest that this compound may have anti-addictive properties similar to ibogaine, another alkaloid from the same plant family. Open-label case studies indicate potential benefits in treating substance use disorders, although rigorous clinical trials are necessary to substantiate these claims .

Mecanismo De Acción

Voacangine exerts its effects through several molecular targets and pathways:

Inhibition of VEGFR2 Kinase: this compound inhibits the vascular endothelial growth factor receptor 2 (VEGFR2) kinase activity, reducing angiogenesis.

Acetylcholinesterase Inhibition: It exhibits acetylcholinesterase inhibitory activity, which is beneficial in neurodegenerative disease research.

TRP Channels Modulation: this compound acts as an antagonist to TRPM8 and TRPV1 receptors and an agonist of TRPA1, affecting various physiological processes.

Comparación Con Compuestos Similares

Voacangine is compared with other similar compounds such as:

Ibogaine: Both this compound and ibogaine are iboga alkaloids with anti-addictive properties.

Tabersonine: Tabersonine, found in the seeds of Voacanga africana, is used in the synthesis of other medicinal compounds like vindoline.

Propiedades

Número CAS |

510-22-5 |

|---|---|

Fórmula molecular |

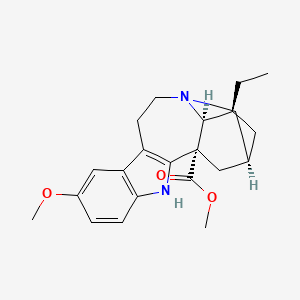

C22H28N2O3 |

Peso molecular |

368.5 g/mol |

Nombre IUPAC |

methyl (1S,17S,18S)-17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate |

InChI |

InChI=1S/C22H28N2O3/c1-4-14-9-13-11-22(21(25)27-3)19-16(7-8-24(12-13)20(14)22)17-10-15(26-2)5-6-18(17)23-19/h5-6,10,13-14,20,23H,4,7-9,11-12H2,1-3H3/t13?,14-,20-,22+/m0/s1 |

Clave InChI |

MMAYTCMMKJYIAM-YDVQQVDUSA-N |

SMILES |

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC |

SMILES isomérico |

CC[C@H]1CC2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC |

SMILES canónico |

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC |

Pictogramas |

Irritant |

Sinónimos |

voacangine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Voacangine exhibits its effects through interaction with various targets:

- VEGFR2: this compound binds to the kinase domain of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), inhibiting its kinase activity and downstream signaling. This leads to the inhibition of angiogenesis and tumor growth, particularly in glioblastoma cells. []

- PI3K-Akt-FoxO Signaling Pathway: this compound activates the PI3K-Akt-FoxO signaling pathway in hippocampal neuronal cells, offering protection against oxidative stress and ferroptosis induced by oxygen-glucose deprivation/reoxygenation (OGD/R). []

- hERG Channel: this compound acts as a potent blocker of the human ether-à-go-go-related gene (hERG) channel, potentially impacting cardiac function. []

- Cell Cycle and Apoptosis: this compound induces G2/M cell cycle arrest and triggers apoptosis in human oral cancer cells. This apoptotic effect is associated with increased reactive oxygen species (ROS) production, activation of caspase-3, upregulation of Bax, and suppression of Bcl-2. Additionally, this compound inhibits the PI3K/AKT signaling pathway in these cells. []

- Dengue Virus E Protein: this compound demonstrates virucidal activity against specific dengue virus strains by interacting with the viral E protein. Molecular docking and dynamics studies suggest a favorable binding interaction and complex stability. []

A:

- Spectroscopic Data:

- UV (Ethanol): λmax (log ε) 225 (4.66), 286 (4.20), and 295 (4.21) nm []

- IR: Data consistent with published spectra for this compound []

- NMR: 1H and 13C NMR data have been extensively reported in the literature, including 2D NMR experiments (COSY, HSQC, HMBC, NOESY) for complete structural characterization. [, , , , ]

ANone: While specific studies on material compatibility are limited, research indicates:

- Stability: this compound undergoes oxidation upon exposure to light, particularly in methanolic solutions. Oxidation products include ibochine and iboluteine. []

- Extraction: Methanol is an effective solvent for extracting this compound from plant material. [, ]

ANone: Current research primarily focuses on this compound's biological activities. There's no evidence suggesting catalytic properties or applications.

A:

- Molecular Docking: Docking studies were performed to investigate the interaction of this compound with:

- VEGFR2 kinase domain, revealing binding affinity and supporting its anti-angiogenic activity. []

- Dengue virus E protein, demonstrating favorable binding energy and providing insights into its virucidal mechanism. []

- Pro-survival proteins (Bcl-2, Bcl-xL, Mcl-1), pro-activation protein (Bax), and apoptotic execution protein (caspase-3), indicating potential mechanisms for its cytotoxic activity in cancer cells. [, ]

- Molecular Dynamics Simulations: Simulations were conducted on the this compound-Dengue virus E protein complex, revealing stability over a 50 ns timeframe, further supporting its antiviral mechanism. []

A:

- Presence of the C16-Carboxymethyl Ester: This moiety in this compound influences its stability and reactivity compared to Ibogaine. It enhances the reactivity of the isoquinuclidinic nitrogen towards oxidation while stabilizing the indole ring. []

- Modifications at the Indole Ring: Oxidation at the indole ring, leading to the formation of 7-hydroxyindolenine or 7-peroxyindolenine derivatives, has been observed. []

- Decarbomethoxylation: Conversion of this compound to Ibogaine can be achieved through decarbomethoxylation. [, ]

A:

- Stability: this compound is susceptible to light-induced oxidation, especially in methanolic solutions, leading to the formation of degradation products like ibochine and iboluteine. []

A:

A:

- In vitro:

- Antiviral Activity: this compound demonstrates potent virucidal activity against specific dengue virus strains in cell culture. []

- Anticancer Activity: this compound inhibits the proliferation of various cancer cell lines, including human oral cancer cells [], glioblastoma cells [], and nasopharyngeal carcinoma cells [].

- Anti-amoebic activity: this compound exhibits potent dose-dependent anti-amoebic activity against Entamoeba histolytica trophozoites. []

- Antibacterial Activity: Limited activity was observed against Staphylococcus aureus, including methicillin-resistant strains. []

- In vivo:

- Neuroprotective Effects: this compound provides neuroprotection in a rat model of middle cerebral artery occlusion (MCAO), reducing brain damage, inflammation, and oxidative stress. []

- Anti-addictive Potential: While this compound itself did not prevent pregnancies in rats in one study, its potential as an anti-addictive agent, similar to Ibogaine, is under investigation. []

ANone: Information regarding resistance mechanisms or cross-resistance to this compound is not reported in the provided research.

ANone:

- Cytotoxicity: While this compound exhibits potent activity against cancer cells, it also shows some level of cytotoxicity towards normal mammalian cells. [, ]

- Cardiotoxicity: this compound's hERG channel blocking activity raises concerns about potential cardiotoxicity, requiring further investigation. []

ANone:

- Early Isolation and Characterization: this compound was first isolated from Voacanga africana and its structure was elucidated in the mid-20th century. [, ]

- Anti-addictive Potential: Research on the anti-addictive properties of Ibogaine, a related alkaloid, sparked interest in this compound and its potential in treating substance use disorders. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.